

Mitapivat Efficacy in Pyruvate Kinase Deficiency: A Comparative Guide for Researchers

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Compound of Interest		
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An in-depth analysis of mitapivat's performance across different PKLR genotypes, supported by clinical trial data and detailed experimental protocols.

Mitapivat (Pyrukynd®), a first-in-class oral allosteric activator of the pyruvate kinase (PK) enzyme, has emerged as a promising therapeutic agent for pyruvate kinase deficiency (PKD), a rare genetic disorder caused by mutations in the PKLR gene.[1][2] This guide provides a comprehensive comparison of mitapivat's efficacy across various PKLR genotypes, drawing upon data from key clinical trials. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the drug's performance in genetically defined patient populations.

Comparative Efficacy of Mitapivat by PKLR Genotype

Clinical trial data have consistently demonstrated that the efficacy of mitapivat in treating PKD is significantly influenced by the patient's PKLR genotype. Specifically, the presence of at least one missense mutation is associated with a more robust response to treatment compared to the presence of two non-missense mutations.

Hemoglobin Response in Non-Regularly Transfused Patients



The Phase 2 DRIVE-PK and Phase 3 ACTIVATE trials evaluated the efficacy of mitapivat in adult PKD patients who were not regularly receiving red blood cell transfusions. A primary endpoint in these studies was the achievement of a hemoglobin (Hb) response, defined as a sustained increase in Hb of ≥1.5 g/dL from baseline in the ACTIVATE trial and >1.0 g/dL in the DRIVE-PK trial.[3]

Data from these trials, summarized in the tables below, clearly indicate a superior hemoglobin response in patients with missense mutations.

Table 1: Hemoglobin Response in the ACTIVATE Trial by PKLR Genotype

Genotype Category	Mitapivat (n=40)	Placebo (n=40)
Overall Population	40% (16/40)	0% (0/40)
Missense/Missense	Data not specified	Data not specified
Missense/Non-missense	Data not specified	Data not specified

Note: While the overall results of the ACTIVATE trial are robust, a specific breakdown of hemoglobin response by genotype category from the primary publication was not available in the searched resources. However, the trial's inclusion criteria required at least one missense variant, and patients with two non-missense mutations were excluded, indicating the recognized importance of genotype on response.

Table 2: Hemoglobin Response in the DRIVE-PK Trial by PKLR Genotype[3][4]

Genotype Category	Patients with >1.0 g/dL Hb Increase	Mean Maximum Hb Increase (g/dL)
At least one missense mutation	50% (26/52)	3.4 (range: 1.1 to 5.8)
Two non-missense mutations	0% (0/10)	No response
Homozygous for R479H mutation	0% (0/5)	No response



These findings from the DRIVE-PK study were foundational in designing the subsequent Phase 3 trials, which specifically enrolled patients with at least one missense mutation.[5]

Transfusion Burden Reduction in Regularly Transfused Patients

The Phase 3 ACTIVATE-T trial assessed the efficacy of mitapivat in reducing transfusion burden in adult PKD patients who were regularly transfused. The primary endpoint was a ≥33% reduction in the number of red blood cell units transfused during the 24-week fixed-dose period compared to the individual's historical transfusion burden.[6]

Table 3: Transfusion Reduction Response in the ACTIVATE-T Trial by PKLR Genotype[7]

Genotype Category	Patients with ≥33% Transfusion Reduction	Patients Achieving Transfusion-Free Status
Overall Population (n=27)	37% (10/27)	22% (6/27)
Missense/Missense (n=20)	Data not specified	Data not specified
Missense/Non-missense (n=7)	Data not specified	Data not specified

Note: Similar to the ACTIVATE trial, a direct comparison of transfusion reduction response between genotype subgroups in the ACTIVATE-T trial was not detailed in the readily available search results. The study did, however, exclusively enroll patients with at least one missense mutation.[7]

Experimental Protocols

Detailed methodologies for the key clinical trials are summarized below.

DRIVE-PK (Phase 2, NCT02476916)[4]

- Study Design: An uncontrolled, open-label, randomized, dose-ranging study.
- Participants: 52 adults with a confirmed diagnosis of PKD who were not regularly receiving red-cell transfusions.



- Intervention: Patients were randomized to receive either 50 mg or 300 mg of mitapivat twice daily for a 24-week core period, with an optional extension phase.
- Primary Endpoints: Safety and efficacy, with a key efficacy measure being the increase in hemoglobin level.

ACTIVATE (Phase 3, NCT03173665)[3][11]

- Study Design: A randomized, double-blind, placebo-controlled trial.
- Participants: 80 adult patients with PKD who were not regularly transfused and had at least one missense PKLR mutation. Patients homozygous for the R479H mutation or with two non-missense mutations were excluded.
- Intervention: Patients were randomized 1:1 to receive either mitapivat (starting at 5 mg twice daily with potential escalation to 20 mg or 50 mg twice daily) or placebo for 24 weeks.
- Primary Endpoint: The proportion of patients achieving a sustained hemoglobin increase of ≥1.5 g/dL from baseline.

ACTIVATE-T (Phase 3, NCT03253089)[9][10]

- Study Design: An open-label, single-arm trial.
- Participants: 27 adult patients with PKD who were regularly transfused and had at least one missense PKLR mutation.
- Intervention: All patients received mitapivat, starting with a 16-week dose-optimization period (5 mg, 20 mg, or 50 mg twice daily) followed by a 24-week fixed-dose period.
- Primary Endpoint: The proportion of patients achieving a ≥33% reduction in transfusion burden.

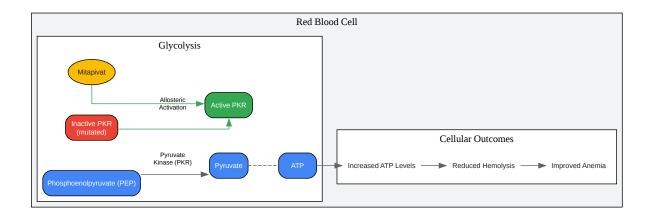
Signaling Pathway and Mechanism of Action

Pyruvate kinase is a crucial enzyme in the glycolytic pathway within red blood cells, catalyzing the final step to produce pyruvate and adenosine triphosphate (ATP). ATP is essential for maintaining red blood cell integrity and function. In PKD, mutations in the PKLR gene lead to a



deficiency in the red cell specific pyruvate kinase (PKR) enzyme, resulting in decreased ATP production, premature red blood cell destruction (hemolysis), and chronic anemia.[1][2]

Mitapivat is an allosteric activator of the PKR enzyme. It binds to a site on the PKR tetramer that is distinct from the binding site of the natural activator, fructose-1,6-bisphosphate (FBP). This binding stabilizes the active tetrameric form of the enzyme, enhancing its activity and thereby increasing ATP production.[2][5] This mechanism of action addresses the underlying enzymatic defect in PKD.



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